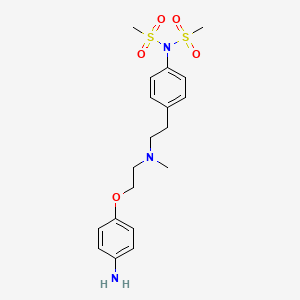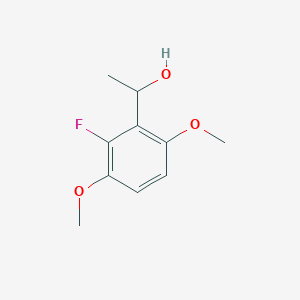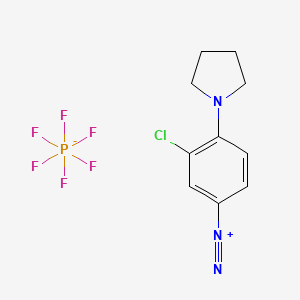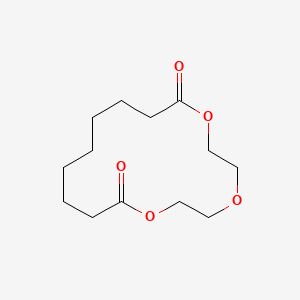
17,21-Dihydroxy-corticosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,21-Dihydroxy-corticosterone is a corticosteroid hormone produced in the adrenal cortex. It plays a crucial role in the regulation of energy, immune reactions, and stress responses in various species, including amphibians, reptiles, rodents, and birds . In humans, it serves as an intermediate in the biosynthesis of aldosterone, a key regulator of sodium and potassium levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-corticosterone typically involves the hydroxylation of steroid precursors such as pregnenolone and progesterone. The key enzymes involved in this process are cytochrome P450 enzymes, particularly CYP21A2 . The reaction conditions often include the use of whole-cell biotransformation assays with recombinant strains of yeast expressing the necessary enzymes .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, including microbial fermentation and enzymatic conversion. These methods leverage the specificity and efficiency of enzymes to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: 17,21-Dihydroxy-corticosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups at positions 17 and 21 and a ketone group at position 20 .
Common Reagents and Conditions: Common reagents used in these reactions include chromophoric reagents for colorimetric detection, as well as gas chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analytical purposes .
Major Products Formed: The major products formed from these reactions include deoxycorticosterone and 11-deoxycortisol, which are intermediates in the biosynthesis of other corticosteroids .
Aplicaciones Científicas De Investigación
17,21-Dihydroxy-corticosterone has a wide range of scientific research applications:
Mecanismo De Acción
17,21-Dihydroxy-corticosterone exerts its effects by acting as a glucocorticoid and mineralocorticoid. It binds to glucocorticoid receptors and mineralocorticoid receptors, modulating the transcription of target genes involved in metabolism, immune response, and stress regulation . The compound also interacts with nuclear receptor coactivators to enhance its effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
68473-77-8 |
|---|---|
Fórmula molecular |
C21H30O6 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-16,18,23,25-27H,3-8,10H2,1-2H3/t13-,14-,15-,16+,19-,20-,21-/m0/s1 |
Clave InChI |
AIPUDODNHSFRNT-HRUPCHJUSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C(O)O)O)C)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C(O)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)


![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)






![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
